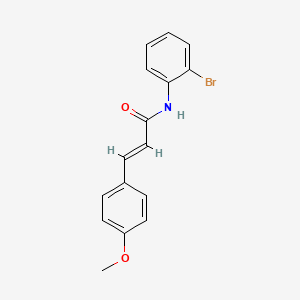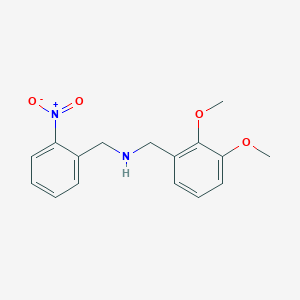
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide, also known as 2-Br-4-MeO-Ph-AA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylamides and has been found to possess a range of interesting properties that make it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it is believed that the compound interacts with specific amino acid residues in proteins, leading to the formation of covalent bonds. This interaction results in a change in the fluorescence properties of the compound, allowing it to be used as a probe for protein-protein interactions.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide has not been found to have any significant biochemical or physiological effects in vitro or in vivo. However, it is important to note that this compound has not been extensively studied in animal models, and further research is needed to fully understand its potential effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is its high selectivity for specific amino acid residues in proteins. This makes it a valuable tool for researchers studying protein-protein interactions. Additionally, the compound is relatively easy to synthesize and has a high yield.
However, there are also some limitations to the use of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments. For example, the compound has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, the compound may not be suitable for use in certain types of cells or tissues, and further research is needed to fully understand its limitations.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide. One area of study could involve the development of new fluorescent probes based on this compound. Researchers could also investigate the use of this compound in other types of biological assays, such as enzyme activity assays or protein folding studies.
Another potential direction for research could involve the development of new synthesis methods for N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide. Researchers could investigate alternative starting materials or reaction conditions to improve the efficiency of the synthesis process.
Overall, N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is a promising compound that has the potential to be a valuable tool for researchers studying protein-protein interactions. Further research is needed to fully understand its properties and limitations, but the compound holds great promise for future scientific research.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-bromoaniline with 4-methoxybenzaldehyde in the presence of acetic acid and ammonium acetate. The resulting product is then treated with acryloyl chloride to yield the final compound. This synthesis method has been optimized by several researchers and is now a well-established procedure.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide has been used in a variety of scientific research applications. One of the most promising areas of study involves its use as a fluorescent probe for the detection of protein-protein interactions. This compound has been found to bind to proteins in a specific manner, allowing researchers to visualize and quantify protein interactions in live cells.
Eigenschaften
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHNMFOJMRZOAT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)

